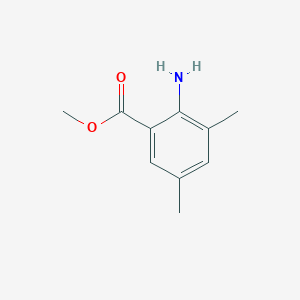

Methyl 2-amino-3,5-dimethylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCRCNXSQYQLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443676 | |

| Record name | METHYL 2-AMINO-3,5-DIMETHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206551-23-7 | |

| Record name | METHYL 2-AMINO-3,5-DIMETHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3,5-dimethylbenzoate

Introduction

Methyl 2-amino-3,5-dimethylbenzoate is an aromatic ester containing amino and methyl functional groups. These substitutions on the benzene ring are crucial in defining its chemical behavior and physical properties, making it a molecule of interest for researchers in medicinal chemistry and materials science. As a substituted anthranilate, it possesses a structural motif found in various biologically active compounds and synthetic intermediates. For drug development professionals, a thorough understanding of its physicochemical profile is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing robust synthetic routes and formulation strategies.

This guide provides a comprehensive overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in public literature, this document will leverage data from structurally related analogs and established scientific principles to provide reliable estimations. Furthermore, it details the standard experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₃NO₂

-

Chemical Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted and estimated physicochemical properties of this compound. These values are derived from computational models and by comparing with structural analogs.

| Property | Predicted/Estimated Value | Notes and Comparison with Analogs |

| Melting Point (°C) | 70 - 110 | The melting point is significantly influenced by the substitution pattern on the aromatic ring. For instance, Methyl 3,5-dimethylbenzoate has a melting point of 31-33 °C, while Methyl 4-amino-3,5-dimethylbenzoate melts at 106-107°C[2]. The presence of the amino group in the ortho position is expected to allow for intramolecular hydrogen bonding, which could affect the crystal packing and thus the melting point. |

| Boiling Point (°C) | ~330 | The predicted boiling point is in the range of similar aromatic esters. Methyl 4-amino-3,5-dimethylbenzoate has a predicted boiling point of 331.3°C[2]. The parent compound, Methyl benzoate, boils at a much lower temperature (198-199 °C)[3], highlighting the impact of the amino and methyl substitutions. |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, ether) | The amino group can act as both a hydrogen bond donor and acceptor, which may slightly increase water solubility compared to non-polar analogs. However, the overall aromatic character and the methyl groups suggest limited aqueous solubility. Methyl benzoate is described as slightly soluble in water[3]. For a related compound, Methyl 3-Amino-5-bromo-2-methylbenzoate, solubility in methanol is noted. |

| pKa | Amino group: ~2-3; Conjugate acid of the ester: ~ -6 | The basicity of the aromatic amino group is significantly reduced due to the delocalization of the lone pair of electrons into the benzene ring and the electron-withdrawing effect of the adjacent ester group. The predicted pKa of the protonated amino group is in the low single digits. |

| LogP (Octanol-Water Partition Coefficient) | ~1.8 - 2.5 | This value suggests a moderate degree of lipophilicity, which is a critical parameter in drug design for cell membrane permeability. The LogP of the parent Methyl benzoate is 2.12[3]. The addition of an amino group would typically decrease the LogP, while the two methyl groups would increase it. |

Experimental Determination of Physicochemical Properties

To ensure scientific integrity, the predicted values must be confirmed through empirical testing. The following section details the standard methodologies for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Experimental Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, purified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

-

Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.

-

Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is the end of the range.

-

Validation: The accuracy of the apparatus should be regularly checked with certified reference standards.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Experimental Protocol (Microscale Method):

-

Sample Preparation: A small amount of the liquid sample (or molten solid) is placed in a small test tube.

-

Apparatus: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Observation: The heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This temperature is recorded.

-

Pressure Correction: Since the boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. If necessary, the observed boiling point can be corrected to the normal boiling point (at 1 atm) using a nomograph or the Clausius-Clapeyron equation.

Solubility Assessment

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug delivery and formulation.

Experimental Protocol (Shake-Flask Method):

-

System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Workflow for Solubility Determination

Caption: Step-by-step workflow for the shake-flask method of solubility determination.

pKa Measurement

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For an amine like this compound, the pKa of its conjugate acid is determined.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., water, or a co-solvent system like water-methanol for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, derivative plots or non-linear regression analysis of the titration data can be used.

-

Instrumentation: An automated titrator can provide more precise and reproducible results.

LogP Determination

Principle: The octanol-water partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of n-octanol and water. LogP is the logarithm of this coefficient and is a key indicator of a molecule's lipophilicity.

Experimental Protocol (Shake-Flask Method):

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will provide information about the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons, the amino protons, the two methyl groups on the ring, and the methyl group of the ester.

-

¹³C NMR: This will show the number of different types of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): This technique will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) would be expected at m/z = 179.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This technical guide has outlined the essential physicochemical properties of this compound, providing a framework for its scientific investigation. While a complete experimental dataset is yet to be established in the public domain, the provided estimations based on structural analogs and the detailed experimental protocols offer a robust starting point for researchers and drug development professionals. The empirical determination of these properties is a critical step in unlocking the full potential of this molecule in various scientific applications.

References

- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl Benzoate. Retrieved January 26, 2026, from [Link]

-

Eureka | Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835529, Methyl 5-amino-2,4-dimethylbenzoate. Retrieved January 26, 2026, from [Link]

-

ChemBK. (2024). Methyl 4-aMino-3,5-diMethylbenzoate. Retrieved January 26, 2026, from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-amino-3,5-dimethylbenzoate. Retrieved January 26, 2026, from [Link]

Sources

Spectroscopic Characterization of Methyl 2-amino-3,5-dimethylbenzoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-3,5-dimethylbenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the resulting spectra are explained to provide a practical and field-proven resource.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic ester with the chemical formula C₁₀H₁₃NO₂. Its structure, characterized by a substituted benzene ring, dictates its unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy: Elucidating Proton Environments

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl ester protons, the two aromatic methyl protons, and the amine protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.2 | Singlet | 1H | Aromatic C-H (H-4 or H-6) |

| ~6.5 - 6.7 | Singlet | 1H | Aromatic C-H (H-4 or H-6) |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~2.3 | Singlet | 3H | Aromatic -CH₃ (C-3 or C-5) |

| ~2.2 | Singlet | 3H | Aromatic -CH₃ (C-3 or C-5) |

Expertise & Experience in Interpretation:

-

Aromatic Protons: The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons for coupling. Their distinct chemical shifts are influenced by the electronic effects of the amino and ester groups.

-

Amine Protons: The amine (-NH₂) protons typically appear as a broad singlet. The chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.

-

Methyl Groups: The methyl ester (-OCH₃) protons will be a sharp singlet, typically around 3.8 ppm. The two aromatic methyl (-CH₃) groups are in slightly different electronic environments and are thus predicted to have distinct, sharp singlet signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. Due to the molecule's asymmetry, ten distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~147 | Aromatic C-NH₂ (C-2) |

| ~137 | Aromatic C-CH₃ (C-3 or C-5) |

| ~135 | Aromatic C-CH₃ (C-3 or C-5) |

| ~125 - 130 | Aromatic C-H (C-4 or C-6) |

| ~115 - 120 | Aromatic C-H (C-4 or C-6) |

| ~110 | Aromatic C-COOCH₃ (C-1) |

| ~52 | -OCH₃ |

| ~20 | Aromatic -CH₃ (C-3 or C-5) |

| ~18 | Aromatic -CH₃ (C-3 or C-5) |

Authoritative Grounding: The chemical shifts of aromatic carbons generally fall within the 110-160 ppm range.[1][2] The presence of electron-donating groups like -NH₂ and -CH₃, and the electron-withdrawing -COOCH₃ group, influences the precise chemical shifts of the aromatic carbons.[1][3] The carbonyl carbon of the ester group is characteristically found downfield, around 170 ppm.[1]

Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[3][4]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a broadband-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[2][3]

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1720 - 1680 | Strong, Sharp | C=O stretch (Ester) |

| 1620 - 1580 | Medium | N-H bend and Aromatic C=C stretch |

| 1300 - 1200 | Strong | C-O stretch (Ester) |

| 1200 - 1000 | Medium | C-N stretch |

Causality Behind Experimental Choices: The choice of sampling technique (e.g., thin film, KBr pellet, or solution) can influence the appearance of the spectrum, particularly for bands affected by hydrogen bonding, such as the N-H and C=O stretches.[5] For a solid sample, the KBr pellet method is common, while for a liquid or soluble solid, a thin film or solution in a suitable solvent can be used.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Section 3: Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.

-

Molecular Ion (M⁺): The molecular weight of this compound is 179.22 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 179.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the molecular ion to give a fragment at m/z = 148.

-

Loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z = 120.

-

Further fragmentation of the aromatic ring can also occur.

-

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system. The compound will be vaporized and separated from any impurities on a capillary column.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by EI) and the resulting ions are detected.

-

Data Analysis: The resulting mass spectrum will show the relative abundance of ions at different mass-to-charge ratios, allowing for the determination of the molecular weight and fragmentation pattern.

Visualization of Key Structural and Analytical Information

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and a plausible fragmentation pathway in mass spectrometry.

Caption: Molecular Structure of this compound.

Caption: Proposed EI-MS Fragmentation of this compound.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Bilge, M., & Dinçer, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]

-

Royal Society of Chemistry. Spectroscopy and structure elucidation. [Link]

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

Potential applications of Methyl 2-amino-3,5-dimethylbenzoate in research

An In-Depth Technical Guide to the Research Potential of Methyl 2-amino-3,5-dimethylbenzoate

Executive Summary

This compound is a substituted anthranilate ester whose specific applications are not yet extensively documented in publicly accessible literature. However, its molecular architecture—featuring a nucleophilic aromatic amine, a reactive methyl ester, and a sterically-influenced aromatic core—positions it as a highly versatile and valuable scaffold for synthetic chemistry. This guide synthesizes information from analogous structures to forecast the potential applications of this compound. As a Senior Application Scientist, the perspective offered herein is grounded in the established reactivity of ortho-amino esters and substituted anilines. We will explore its plausible synthetic routes and delve into its significant potential as a precursor for developing complex heterocyclic systems, novel bioactive amides, and functionalized materials. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel building blocks for creating next-generation molecules.

Physicochemical Profile and Structural Analysis

The reactivity and potential applications of this compound are dictated by its unique combination of functional groups. Understanding these features is critical for designing effective synthetic strategies.

The core structure consists of a benzene ring substituted with an amino group and a methyl ester in an ortho relationship. This arrangement is the cornerstone of its utility, particularly in the synthesis of fused heterocyclic systems. The two additional methyl groups at the 3- and 5-positions exert significant electronic and steric influence:

-

Electronic Effects: The amino group is a powerful activating, ortho-, para-director, while the methyl groups are weakly activating. This electronic enrichment makes the aromatic ring susceptible to electrophilic substitution at the C4 and C6 positions.

-

Steric Hindrance: The methyl group at the 3-position provides steric shielding to the adjacent amino and ester functionalities. This can influence reaction kinetics and, in some cases, may be exploited to achieve regioselectivity in derivatization reactions.

-

Reactivity Hubs: The primary amine serves as a potent nucleophile and a handle for diazotization, while the methyl ester is susceptible to hydrolysis or aminolysis to form the corresponding carboxylic acid or amides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |

| Molecular Weight | 179.22 g/mol | Calculated |

| Appearance | Predicted: Off-white to light yellow solid | Inferred from isomers[1] |

| Key Functional Groups | Primary Aromatic Amine, Methyl Ester, Substituted Benzene Ring | Structural Analysis |

| Predicted Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF), slightly soluble in water. | Inferred from isomers[1] |

Synthetic Accessibility

While not extensively documented, a plausible and efficient synthesis of this compound can be conceptualized from commercially available starting materials. The most logical approach involves the esterification and subsequent reduction of 3,5-dimethyl-2-nitrobenzoic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Hypothetical Synthesis

Step 1: Esterification of 3,5-Dimethyl-2-nitrobenzoic Acid

-

To a solution of 3,5-dimethyl-2-nitrobenzoic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 3,5-dimethyl-2-nitrobenzoate.

Step 2: Reduction to this compound

-

Dissolve the crude Methyl 3,5-dimethyl-2-nitrobenzoate from the previous step in ethanol (0.3 M).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) portion-wise.

-

Heat the mixture to reflux for 2-3 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture onto crushed ice and basify to pH 8-9 with a concentrated sodium hydroxide solution to precipitate tin salts.

-

Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.

-

Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.

Self-Validation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals would include singlets for the two aromatic methyl groups, the ester methyl group, a broad singlet for the NH₂ protons, and two singlets or narrow doublets for the aromatic protons.

Core Application I: A Scaffold for Fused Heterocycles

The ortho-amino ester motif is a classic precursor for the synthesis of numerous pharmacologically relevant heterocyclic cores, such as quinazolinones, benzodiazepines, and benzoxazinones. The reaction typically involves a condensation-cyclization cascade with a suitable bifunctional reagent.

Caption: General workflow for synthesizing quinazolinone derivatives.

Experimental Protocol: Synthesis of a 2,6,8-Trimethylquinazolin-4(3H)-one

This protocol describes a two-step, one-pot synthesis of a substituted quinazolinone, a privileged scaffold in medicinal chemistry.

-

N-Acylation: Dissolve this compound (1.0 eq) in pyridine. Cool the solution to 0 °C.

-

Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the formation of the intermediate N-acetylated compound by TLC.

-

Cyclization: Add a solution of ammonium acetate (5.0 eq) in glacial acetic acid.

-

Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize from ethanol or purify by column chromatography to yield the desired quinazolinone.

Causality of Experimental Choices: Pyridine is used as both a solvent and a base to neutralize the HCl byproduct of the acylation step. The use of ammonium acetate in acetic acid provides the nitrogen source (from ammonia) and the acidic medium required for the dehydrative cyclization to form the quinazolinone ring.

Core Application II: Precursor for Bioactive Amides

The methyl ester functionality is readily converted into a diverse array of amides through reaction with primary or secondary amines. This transformation is fundamental in drug discovery for several reasons:

-

Modulating Physicochemical Properties: Amidation can fine-tune solubility, lipophilicity (LogP), and metabolic stability.

-

Introducing New Binding Interactions: The amide N-H can act as a hydrogen bond donor, and the carbonyl as an acceptor, providing new anchor points for binding to biological targets like enzymes or receptors.

-

Scaffold Extension: The amine component can introduce new chemical diversity and vectors for further functionalization.

Derivatives of related aminobenzoates are used as intermediates in the development of pharmaceuticals and agrochemicals.

Experimental Protocol: Synthesis of N-benzyl-2-amino-3,5-dimethylbenzamide

-

To a solution of this compound (1.0 eq) and benzylamine (1.5 eq) in a sealed tube, add a catalytic amount of sodium methoxide (0.1 eq).

-

Heat the mixture to 100-120 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the target amide.

Trustworthiness and Validation: The direct aminolysis of an unactivated methyl ester can be slow. An alternative, often higher-yielding method involves first hydrolyzing the ester to the carboxylic acid, followed by a standard peptide coupling reaction (e.g., using HATU or EDC/HOBt) with the desired amine. This two-step process offers greater control and is often more reliable for a wider range of amine substrates.

Core Application III: Functionalization of the Aromatic Core

The electron-rich nature of the aromatic ring allows for electrophilic aromatic substitution, providing a pathway to introduce additional functional groups that can serve as handles for further diversification.

Caption: Diversification pathways via a halogenated intermediate.

Experimental Protocol: Regioselective Bromination

This protocol is adapted from established methods for the bromination of related activated aromatic systems.[2][3][4]

-

Dissolve this compound (1.0 eq) in a suitable solvent such as water or acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of hydrogen bromide (48% aq., 1.1 eq).

-

Add hydrogen peroxide (30% aq., 1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.[3]

-

Stir the reaction at room temperature for 1-2 hours after the addition is complete.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until a peroxide test is negative.

-

Neutralize the mixture to pH 7-8 with a base (e.g., sodium carbonate or sodium hydroxide solution).

-

Collect the precipitated solid by filtration, wash with cold water, and dry. The primary product is expected to be Methyl 2-amino-4-bromo-3,5-dimethylbenzoate due to the strong directing effect of the amino group.

Authoritative Grounding: The HBr/H₂O₂ system is an effective and economical method for the bromination of activated aromatic rings.[3][4] The resulting aryl bromide is an exceptionally versatile intermediate. It can undergo a wide range of palladium-catalyzed cross-coupling reactions, opening up vast chemical space for the synthesis of complex molecules. For instance, cyanation using copper(I) cyanide can be employed to install a nitrile group, which is a precursor to amides, carboxylic acids, and various nitrogen-containing heterocycles.[3]

Future Outlook

While direct applications of this compound remain to be broadly explored, its structural components strongly suggest its utility as a foundational building block. The synthetic pathways and applications detailed in this guide, derived from the established chemistry of its isomers, provide a robust framework for future research. Key areas for exploration include:

-

Diversity-Oriented Synthesis: Creating libraries of quinazolinones, benzodiazepines, and complex amides for high-throughput screening against various biological targets.

-

Materials Science: Employing the scaffold in the synthesis of novel dyes, polymers, or functional materials, leveraging the reactivity of the amino and ester groups.

-

Agrochemical Development: Using it as a starting point for novel insecticides or herbicides, an area where related anthranilate derivatives have found success.[5]

The strategic value of this compound lies in its potential to serve as a versatile and cost-effective starting point for generating chemical novelty and complexity.

References

- CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

Methyl 4-amino-3,5-dimethylbenzoate. MySkinRecipes. [Link]

-

Methyl 5-amino-2,3-dimethylbenzoate. MySkinRecipes. [Link]

- US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

Methyl 4-aMino-3,5-diMethylbenzoate. ChemBK. [Link]

- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

- 1. chembk.com [chembk.com]

- 2. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

Methyl 2-amino-3,5-dimethylbenzoate: A Versatile Synthon for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 2-amino-3,5-dimethylbenzoate is a strategically substituted aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique architecture, featuring an ortho-amino ester arrangement flanked by sterically influential methyl groups, provides a versatile platform for the construction of a wide array of complex molecules. The nucleophilic amino group and the electrophilic ester functionality, positioned in a 1,2-relationship, create a reactive dyad primed for intramolecular cyclization reactions, leading to diverse heterocyclic scaffolds. This guide provides an in-depth analysis of the compound's physicochemical properties, reactivity, and synthetic utility. We will explore key transformations, including electrophilic aromatic substitution, N-functionalization, and cyclization strategies, supported by field-proven experimental protocols and mechanistic insights. The objective is to equip researchers and drug development professionals with the technical knowledge to effectively leverage this synthon in their synthetic campaigns, particularly in the pursuit of novel pharmaceuticals and functional materials.

Core Characteristics and Strategic Value

The synthetic value of this compound is rooted in its distinct structural features. The electron-donating amino group activates the aromatic ring for electrophilic substitution, while also serving as a potent nucleophile. The methyl ester provides a handle for hydrolysis, amidation, or reduction. The two methyl groups on the aromatic ring are not merely passive substituents; they exert significant steric and electronic influence, directing the regioselectivity of reactions and modulating the conformational properties of downstream products. This combination makes the molecule an ideal precursor for a variety of important chemical structures.

Its utility is particularly pronounced in medicinal chemistry and agrochemistry, where it serves as an intermediate in the synthesis of bioactive compounds, including local anesthetics, anti-inflammatory agents, and advanced insecticides.[1] The scaffold allows for facile modification, enabling the construction of libraries of complex molecules for biological screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is critical for its effective use in synthesis, enabling accurate monitoring of reactions and characterization of products.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Boiling Point | ~331.3°C | |

| Storage | 2-8°C |

| Spectroscopy | Data | Source |

| ¹H NMR (600 MHz, d⁶-DMSO) | δ = 7.70 (d, 1H), 7.36 (pt, 1H), 6.63 (br s, 2H, NH₂), 3.80 (s, 3H, OCH₃), 2.12 (s, 3H, Ar-CH₃) | [2][3] |

| ¹H NMR (600 MHz, MeOD) | δ = 8.04 (d, 1H), 7.40 (m, 1H), 4.85 (s, 3H), 2.18 (s, 3H) | [3] |

Synthetic Pathways and Key Transformations

The true power of this compound lies in its reactivity, which provides multiple avenues for elaboration into more complex structures. The following sections detail the most critical transformations, providing both mechanistic rationale and validated protocols.

Logical Workflow: From Building Block to Functionalized Intermediates

The diagram below illustrates the central role of this building block, showcasing how it can be channeled into various synthetic pathways to generate key intermediates for drug discovery and materials science.

Caption: Synthetic utility of this compound.

Electrophilic Aromatic Substitution: Functionalizing the Core

The potent activating effect of the amino group directs electrophiles primarily to the para-position (C4) of the aromatic ring. This reaction is a cornerstone for introducing functionality that can be used in subsequent cross-coupling reactions. A prime example is the bromination to create a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

This protocol is adapted from a well-established procedure for the bromination of the related methyl 2-amino-3-methylbenzoate, which proceeds with high yield and purity.[3]

-

Reaction Setup: In a suitable reaction vessel, dissolve methyl 2-amino-3-methylbenzoate (1.0 eq) in water.

-

Acidification: At 30°C, slowly add hydrogen bromide (48% in H₂O, ~1.05 eq) dropwise to the solution. A suspension will form.

-

Bromination: Add hydrogen peroxide (30% in H₂O, ~1.1 eq) dropwise over 2 hours, ensuring the internal temperature is maintained below 70°C.[3] The choice of HBr/H₂O₂ is a safer and more environmentally benign alternative to using elemental bromine.

-

Quenching: After stirring for 1 hour post-addition, cautiously add a solution of sodium bisulfite (NaHSO₃) portion-wise until a peroxide test is negative. This step neutralizes any remaining oxidant.

-

Neutralization & Isolation: Adjust the pH of the suspension to 7-8 using sodium carbonate (Na₂CO₃).

-

Workup: Filter the resulting solid, wash with water, and dry under vacuum to yield the desired methyl 2-amino-5-bromo-3-methylbenzoate as a pale brown solid.[3] Typical yields are reported to be excellent (>95%).[3]

N-Functionalization and Cyclization: The Gateway to Heterocycles

The ortho-amino ester moiety is a classic precursor for a variety of fused heterocyclic systems. The amino group can act as a nucleophile, attacking an electrophilic partner, followed by an intramolecular cyclization onto the ester group. Such reactions are generally triggered by acidic or basic conditions.[4]

This workflow illustrates a common strategy where the amine is first functionalized and then cyclized.

Caption: General workflow for benzimidazole synthesis.

Aromatic compounds with an amino group ortho to a guanidino group are known to be intermediates in these cyclizations, which are often triggered by Brønsted or Lewis acids.[4]

Application in Agrochemical Synthesis: A Case Study

The true measure of a building block is its successful application in the synthesis of high-value molecules. Derivatives of methyl aminobenzoates are crucial intermediates in the production of modern insecticides, such as cyantraniliprole. The synthesis involves a key cyanation step to install a nitrile group, followed by amidation.

The Rosenmund-von Braun Cyanation

This reaction replaces an aryl halide with a nitrile group using a copper(I) cyanide reagent. It is a powerful C-C bond-forming reaction, though it often requires high temperatures and polar aprotic solvents.

This protocol is based on a patented industrial process.[3]

-

Reaction Setup: In a reaction vessel equipped for high-temperature stirring, charge methyl 2-amino-5-bromo-3-methylbenzoate (1.0 eq), copper(I) cyanide (1.02 eq), and N-methyl-2-pyrrolidinone (NMP) as the solvent.[3] The use of a high-boiling polar aprotic solvent like NMP is crucial for solubilizing the reactants and achieving the necessary reaction temperature.[5]

-

Reaction: Heat the mixture to 170°C and stir for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

-

Workup: Cool the reaction to 120°C and carefully add hot water (90°C) dropwise. This precipitates the product while keeping copper salts in solution.

-

Isolation and Purification: Filter the resulting suspension. To remove residual copper, wash the solid sequentially with aqueous ammonia and water.[3]

-

Drying: Dry the solid in a vacuum oven at 50°C to yield methyl 2-amino-5-cyano-3-methylbenzoate. Reported yields are typically high (around 88%).[3]

Amidation with Methylamine

The final step in creating the key benzamide intermediate involves the direct reaction of the methyl ester with methylamine.

This process is designed for high yield and purity, resulting in a product that often precipitates directly from the reaction mixture.[2][3]

-

Reaction Setup: The methyl 2-amino-5-cyano-3-methylbenzoate intermediate can be reacted with methylamine in a suitable solvent.[2]

-

Reaction Conditions: The reaction can be performed with or without an additional base. If a base is used, options include sodium methoxide or triethylamine.[2] The reaction time and temperature are non-critical and can be optimized based on scale.[2]

-

Isolation: Upon completion, the desired 2-amino-5-cyano-N,3-dimethylbenzamide precipitates from the solution.

-

Purification: The product is isolated by simple filtration, providing material with high purity (93-95% by HPLC) and in excellent yields (82-90%).[3]

Safety and Handling

While specific toxicological data for this compound is limited, data from closely related aminobenzoate derivatives should be used to guide handling procedures.

-

General Hazards: Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7]

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its pre-functionalized and sterically defined structure provides a reliable and efficient starting point for the synthesis of complex molecular targets. The demonstrated utility in constructing heterocyclic scaffolds and its role in the industrial synthesis of agrochemicals underscore its importance.

Future applications are likely to expand further into materials science, where substituted aminobenzoates can be used to create novel dyes and polymers. In drug discovery, the scaffold remains attractive for generating libraries of kinase inhibitors and other targeted therapeutics. The continued development of more efficient and selective catalytic methods, such as advanced cross-coupling reactions, will further enhance the synthetic power of this remarkable synthon.[9][10]

References

- Source: Google Patents (CN103702978A)

- Source: Google Patents (US9169198B2)

-

Title: Methyl 4-amino-3,5-dimethylbenzoate Source: MySkinRecipes URL: [Link]

-

Title: Method for preparing 2-amino-5-chloro-3-methylbenzoic acid Source: Patsnap URL: [Link]

-

Title: Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates Source: MDPI URL: [Link]

-

Title: Methyl 5-amino-2,3-dimethylbenzoate Source: MySkinRecipes URL: [Link]

- Source: Google Patents (CN112778147A)

-

Title: Methyl 5-amino-2,4-dimethylbenzoate | C10H13NO2 | CID 46835529 Source: PubChem URL: [Link]

-

Title: Methyl 2,5-dimethylbenzoate | C10H12O2 | CID 273300 Source: PubChem URL: [Link]

-

Title: Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes Source: PMC - NIH URL: [Link]

-

Title: Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles Source: PMC - PubMed Central URL: [Link]

-

Title: Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings Source: MDPI URL: [Link]

-

Title: Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation Source: Arkivoc URL: [Link]

-

Title: SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid Source: Thermo Fisher Scientific URL: [Link]

-

Title: Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction Source: ResearchGate URL: [Link]

Sources

- 1. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 5-amino-2,4-dimethylbenzoate | C10H13NO2 | CID 46835529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Strategic Utility of Methyl 2-Amino-3,5-dimethylbenzoate in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling the Potential of a Versatile Scaffolding Moiety

In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient construction of novel therapeutic agents. Methyl 2-amino-3,5-dimethylbenzoate, a substituted anthranilate ester, represents a key intermediate with significant, yet underexplored, potential in medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amine and a readily modifiable ester group on a sterically hindered aromatic core, provides a strategic platform for the synthesis of complex heterocyclic systems. This guide will delve into the technical nuances of employing this compound, with a particular focus on its application in the generation of potent kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other proliferative diseases. We will explore the synthetic rationale, key reaction pathways, and the impact of its structural motifs on the biological activity of derivative compounds.

Physicochemical Properties and Synthetic Accessibility

The inherent reactivity and utility of this compound are dictated by its distinct chemical features.

| Property | Value | Significance in Medicinal Chemistry |

| Molecular Formula | C₁₀H₁₃NO₂ | Provides a compact and relatively lipophilic starting point. |

| Molecular Weight | 179.22 g/mol | A low molecular weight allows for significant further derivatization without violating Lipinski's Rule of Five. |

| Functional Groups | Amine, Ester, Aromatic Ring | Offers multiple points for chemical modification, enabling diverse library synthesis. |

| Substitution Pattern | 2-amino, 3,5-dimethyl | The ortho-amino to the ester group facilitates intramolecular cyclization reactions, while the methyl groups influence solubility and potential metabolic stability. |

The synthesis of the parent scaffold, substituted anthranilic acids, is well-established, often involving multi-step sequences that can be adapted for the specific substitution pattern of this compound. A common conceptual pathway involves the nitration of a corresponding dimethylbenzoic acid, followed by reduction of the nitro group to an amine, and subsequent esterification.

Core Application: A Gateway to Potent Kinase Inhibitors

A significant application of anthranilate derivatives lies in the synthesis of fused heterocyclic scaffolds, which are prevalent in clinically approved kinase inhibitors.[1] The pyrazolo[1,5-a]pyrimidine core, in particular, is a privileged scaffold found in several targeted therapies.[2] The strategic positioning of the amino and ester functionalities in this compound makes it an ideal precursor for constructing this key heterocyclic system.

The Rationale for Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Pyrazolo[1,5-a]pyrimidines have emerged as potent protein kinase inhibitors, acting as ATP-competitive binders that occupy the active site of the enzyme.[3] This scaffold's utility is exemplified by its presence in drugs targeting a variety of kinases, including Tropomyosin receptor kinases (Trks).[4]

Tropomyosin Receptor Kinases (Trks): A Key Therapeutic Target

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions result in the expression of constitutively active Trk fusion proteins that are oncogenic drivers in a wide range of adult and pediatric solid tumors. Therefore, inhibitors of Trk kinases have demonstrated significant therapeutic benefit in patients with these cancers.[4]

The general structure of many Trk inhibitors features a heterocyclic core that forms key hydrogen bonding interactions with the kinase hinge region, and various substituents that occupy adjacent hydrophobic pockets to confer potency and selectivity. The pyrazolo[1,5-a]pyrimidine scaffold is particularly well-suited for this purpose.

Synthetic Strategy: From Anthranilate to Pyrazolo[1,5-a]pyrimidine

The conversion of this compound to a pyrazolo[1,5-a]pyrimidine core is a multi-step process that leverages the inherent reactivity of the starting material. A representative synthetic workflow is outlined below.

Sources

- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]

A Technical Guide to Methyl 2-amino-3,5-dimethylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Commercial Availability and Sourcing Strategy

As of the latest inquiries, Methyl 2-amino-3,5-dimethylbenzoate is not listed in the catalogs of major chemical suppliers. Researchers interested in acquiring this compound will likely need to pursue one of two primary strategies:

-

Custom Synthesis: Engaging a contract research organization (CRO) or a custom synthesis company is the most direct route to obtain this compound. These services offer the expertise and infrastructure to perform multi-step syntheses and provide the final product with a certificate of analysis.[1][2][3][4]

-

In-house Synthesis: For laboratories equipped with organic synthesis capabilities, the multi-step synthesis outlined in this guide provides a roadmap for its preparation from commercially available starting materials.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound begins with the commercially available starting material, 3,5-dimethylaniline. The proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for this compound.

Step 1: Bromination of 3,5-Dimethylaniline

The initial step involves the regioselective bromination of 3,5-dimethylaniline to introduce a bromine atom at the ortho position to the amino group.

Experimental Protocol:

-

Dissolve 3,5-dimethylaniline (1.0 eq) in a suitable solvent such as acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-3,5-dimethylaniline.

Step 2: Cyanation of 2-Bromo-3,5-dimethylaniline

The bromo-substituted intermediate is then converted to the corresponding nitrile via a Rosenmund-von Braun reaction.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-3,5-dimethylaniline (1.0 eq) and copper(I) cyanide (1.2 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).[5]

-

Heat the reaction mixture to reflux (typically 140-150°C) and maintain for 12-24 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 2-bromo-3,5-dimethylbenzonitrile by column chromatography or recrystallization.

Step 3: Hydrolysis of 2-Bromo-3,5-dimethylbenzonitrile

The nitrile is then hydrolyzed under acidic conditions to afford the corresponding carboxylic acid.

Experimental Protocol:

-

To a round-bottom flask, add 2-bromo-3,5-dimethylbenzonitrile (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture to reflux for 6-12 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Collect the precipitated 2-amino-3,5-dimethylbenzoic acid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum.

Step 4: Esterification of 2-Amino-3,5-dimethylbenzoic acid

The final step is a Fischer esterification of the carboxylic acid to yield the target methyl ester.[6]

Experimental Protocol:

-

Suspend 2-amino-3,5-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

The following table summarizes the predicted and expected physicochemical properties of this compound.

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.0-7.5 ppm (s, 2H, Ar-H)

-

δ ~4.5-5.5 ppm (br s, 2H, -NH₂)

-

δ ~3.8 ppm (s, 3H, -OCH₃)

-

δ ~2.2-2.3 ppm (s, 6H, 2 x Ar-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~168 ppm (C=O)

-

δ ~145-150 ppm (C-NH₂)

-

δ ~120-135 ppm (aromatic carbons)

-

δ ~110-115 ppm (aromatic carbons)

-

δ ~52 ppm (-OCH₃)

-

δ ~18-22 ppm (Ar-CH₃)

-

-

FT-IR (KBr, cm⁻¹):

-

~3400-3300 (N-H stretching)

-

~2950 (C-H stretching, aromatic and aliphatic)

-

~1700 (C=O stretching, ester)[5]

-

~1600 (C=C stretching, aromatic)

-

~1250 (C-O stretching, ester)

-

-

Mass Spectrometry (EI):

-

m/z 179 (M⁺)

-

m/z 148 (M⁺ - OCH₃)

-

m/z 120 (M⁺ - COOCH₃)

-

Applications in Drug Discovery

Substituted anthranilic acid derivatives are a well-established class of "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.[7][8] The unique substitution pattern of this compound makes it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications in various areas, including:

-

Oncology: As a precursor for the synthesis of inhibitors of key signaling pathways implicated in cancer, such as the hedgehog signaling pathway and mitogen-activated protein kinase (MAPK) pathway.[7][9]

-

Antiviral Agents: The anthranilate core can be elaborated to develop inhibitors of viral enzymes, such as the hepatitis C virus (HCV) NS5B polymerase.[7][9]

-

Neurodegenerative Diseases: Derivatives of anthranilic acid have shown potential in modulating pathways involved in neurodegeneration.[7][9]

-

Anti-inflammatory Agents: The foundational structure of many non-steroidal anti-inflammatory drugs (NSAIDs) is based on anthranilic acid.

-

Antimicrobial and Antiviral Activities: Anthranilate derivatives have demonstrated interesting antimicrobial and antiviral properties.[8]

The presence of the amino and ester functional groups allows for a variety of chemical modifications, enabling the generation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Caption: Potential therapeutic applications of this compound derivatives.

Conclusion

While not a commercially available reagent, this compound represents a promising and versatile building block for medicinal chemists and drug discovery scientists. The synthetic pathway detailed in this guide provides a practical approach for its preparation in a laboratory setting. The unique substitution pattern of this anthranilate derivative offers the potential for the development of novel and potent therapeutic agents across a range of disease areas. The exploration of its chemical space is a worthwhile endeavor for researchers seeking to expand their library of novel molecular scaffolds.

References

-

MySkinRecipes. Methyl 5-amino-2,3-dimethylbenzoate. [Link]

-

ResearchGate. FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]

-

PubMed Central. Medicinal chemistry of anthranilic acid derivatives: A mini review. [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

- Google Patents. Production method for 3, 5-dimethylbenzoic acid.

-

PrepChem.com. Preparation of 3,5-dimethylbenzoic acid. [Link]

-

ResearchGate. Medicinal chemistry of anthranilic acid derivatives: A mini review. [Link]

- Google Patents. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

- Google Patents. Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

MDPI. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. [Link]

- Google Patents. Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]

-

MySkinRecipes. Methyl 4-amino-3,5-dimethylbenzoate. [Link]

Sources

- 1. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 2. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 3. Manufacturing & Custom Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. biocompare.com [biocompare.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 8. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Methyl 2-amino-3,5-dimethylbenzoate

Abstract

Methyl 2-amino-3,5-dimethylbenzoate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This application note provides a comprehensive, field-proven protocol for the synthesis of this ester from 2-amino-3,5-dimethylbenzoic acid via Fischer-Speier esterification. We delve into the mechanistic rationale for method selection, offer a detailed step-by-step experimental procedure, and present a guide for reaction monitoring, product purification, and characterization. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for the preparation of this key intermediate.

Mechanistic Considerations and Method Selection

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. For the synthesis of this compound, the primary challenge lies in the presence of the amino (-NH₂) group on the aromatic ring. This group is basic and can be protonated by the strong acid catalyst typically used in esterification, which could impede the desired reaction.[1]

Several methods were considered:

-

Diazomethane: Highly efficient and proceeds under mild conditions, but diazomethane is extremely toxic and explosive, making it unsuitable for large-scale synthesis.

-

Acyl Chloride Formation (e.g., with SOCl₂): This two-step method involves converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with methanol. While effective, it involves handling corrosive thionyl chloride.[2]

-

Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4]

The Fischer esterification was selected as the optimal method due to its operational simplicity, cost-effectiveness, and scalability. It is a reversible equilibrium reaction.[3][5] To drive the reaction towards the product, Le Châtelier's principle is applied by using a large excess of methanol, which acts as both a reactant and the solvent.[3][5]

The mechanism proceeds via several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][4]

-

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The final ester product is formed upon deprotonation of the carbonyl oxygen.

Although the amino group is basic, using a sufficient amount of acid catalyst ensures that enough catalyst is available to protonate the carboxylic acid's carbonyl group and drive the reaction forward.[1]

Caption: Figure 1: Mechanism of Fischer-Speier Esterification.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 2-Amino-3,5-dimethylbenzoic acid | ≥98% | Sigma-Aldrich | 50974-12-4 | Starting material |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | 67-56-1 | Reactant and solvent |

| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | J.T. Baker | 7664-93-9 | Catalyst |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Sol. | - | 144-55-8 | For neutralization |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | 7757-82-6 | For drying |

| Ethyl Acetate (EtOAc) | ACS Grade | - | 141-78-6 | Extraction solvent |

| Hexanes | ACS Grade | - | 110-54-3 | Eluent for chromatography |

| Round-bottom flask (250 mL) | - | - | - | Reaction vessel |

| Reflux condenser | - | - | - | - |

| Magnetic stirrer and stir bar | - | - | - | - |

| Heating mantle | - | - | - | - |

| Separatory funnel (500 mL) | - | - | - | - |

| Rotary evaporator | - | - | - | - |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | - | For reaction monitoring |

Experimental Protocol

This protocol outlines the synthesis on a 10-gram scale. Adjust quantities proportionally for different scales.

Reaction Setup and Execution

-

To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,5-dimethylbenzoic acid (10.0 g, 60.5 mmol).

-

Add methanol (120 mL). Stir the suspension for 5 minutes at room temperature.

-

Place the flask in an ice-water bath to cool the mixture.

-

CAUTION: Concentrated sulfuric acid is highly corrosive and reacts exothermically with methanol.[6][7] Slowly and carefully add concentrated sulfuric acid (6.0 mL, ~110 mmol) dropwise to the stirred, cooled suspension. The addition should take approximately 10-15 minutes.

-

Once the addition is complete, remove the ice bath and attach a reflux condenser.

-

Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.[8]

-

Maintain the reflux for 4-6 hours.

Reaction Monitoring

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

| TLC Parameters | |

| Mobile Phase | 30% Ethyl Acetate in Hexanes |

| Stationary Phase | Silica Gel Plate |

| Visualization | UV light (254 nm) |

| Starting Material (Acid) R_f | ~0.1-0.2 (will likely streak) |

| Product (Ester) R_f | ~0.6-0.7 |

Take small aliquots from the reaction mixture every hour after the first 2 hours. Spot on a TLC plate alongside a spot of the starting material. The reaction is considered complete when the starting material spot is no longer visible.

Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the methanol by approximately 75% using a rotary evaporator.

-

Slowly pour the concentrated reaction mixture into a beaker containing ice (200 g) and stir.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise to the acidic mixture until the effervescence ceases and the pH of the solution is ~8.[9][10] This step neutralizes the excess sulfuric acid and deprotonates the amino group of the product, causing it to precipitate or separate.

-

Transfer the neutralized mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot methanol or ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Expected Yield: 85-95%.

Sources

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. smartlabs.co.za [smartlabs.co.za]

- 7. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 8. public.websites.umich.edu [public.websites.umich.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of Methyl 2-amino-3,5-dimethylbenzoate

Introduction

Methyl 2-amino-3,5-dimethylbenzoate is an aromatic amine derivative of significant interest in the pharmaceutical and chemical industries. Its structural similarity to other biologically active compounds necessitates the development of robust and reliable analytical methods for its quantification and identification in various matrices. This application note provides detailed protocols for the analysis of this compound using both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between HPLC and GC-MS often depends on the sample matrix, the required sensitivity, and the desired level of structural confirmation. HPLC is a versatile technique suitable for a wide range of samples, while GC-MS offers high sensitivity and definitive identification through mass spectral data.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for this compound.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Scientific Rationale